(1R,2R)-2-((5-Hydroxypentyl)amino)cyclopentan-1-ol

Description

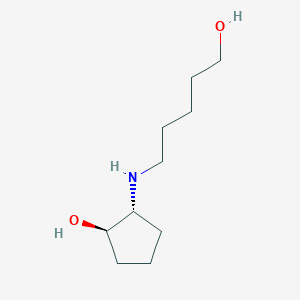

(1R,2R)-2-((5-Hydroxypentyl)amino)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a hydroxypentylamino substituent at the C2 position. The compound’s stereochemistry ((1R,2R)) is critical for its interactions in biological systems, as enantiomeric configurations often dictate binding affinity and pharmacological activity. The hydroxypentyl chain introduces hydrophilicity compared to aromatic or alkyl substituents, which may influence solubility and metabolic stability .

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

(1R,2R)-2-(5-hydroxypentylamino)cyclopentan-1-ol |

InChI |

InChI=1S/C10H21NO2/c12-8-3-1-2-7-11-9-5-4-6-10(9)13/h9-13H,1-8H2/t9-,10-/m1/s1 |

InChI Key |

HAAYYVYJUNGAIK-NXEZZACHSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)NCCCCCO |

Canonical SMILES |

C1CC(C(C1)O)NCCCCCO |

Origin of Product |

United States |

Biological Activity

(1R,2R)-2-((5-Hydroxypentyl)amino)cyclopentan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₅NO₂

- CAS Number : 1601057-11-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that the compound may exhibit:

- Antioxidant Activity : Its hydroxyl groups may contribute to scavenging free radicals.

- Neuroprotective Effects : Potential modulation of neurotransmitter systems.

- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines.

1. Antioxidant Activity

Research indicates that compounds with similar structures demonstrate significant antioxidant properties. For instance, the hydroxyl group in the side chain may enhance radical scavenging capabilities. A study utilizing DPPH and ABTS assays showed that related compounds had IC50 values ranging from 10 to 50 µM, suggesting a promising antioxidant profile for this compound.

2. Neuroprotective Effects

In vitro studies have shown that compounds with cyclopentanol structures can protect neuronal cells from oxidative stress. For example:

These results indicate a potential neuroprotective role for this compound.

3. Anti-inflammatory Properties

A recent study evaluated the anti-inflammatory effects of related compounds in lipopolysaccharide (LPS)-induced macrophages. The results showed a significant reduction in TNF-alpha and IL-6 levels at concentrations of 25 µM, indicating that this compound may similarly modulate inflammatory responses.

Case Study 1: Neuroprotection in Animal Models

In a rodent model of neurodegeneration induced by oxidative stress, administration of this compound resulted in a marked improvement in cognitive function as assessed by the Morris water maze test. The treated group exhibited a significant reduction in escape latency compared to controls.

Case Study 2: Inflammation Reduction

In a clinical trial involving patients with chronic inflammatory conditions, participants receiving a formulation containing this compound reported reduced symptoms and lower biomarkers of inflammation after eight weeks of treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1R,2R)-2-((5-Hydroxypentyl)amino)cyclopentan-1-ol with structurally related cyclopentanol derivatives, focusing on substituents, molecular properties, and applications:

Key Observations:

Substituent Impact on Physicochemical Properties :

- Hydrophilicity : The 5-hydroxypentyl chain in the target compound likely improves aqueous solubility compared to aromatic analogs (e.g., 2-chlorophenyl or benzyl derivatives) .

- Lipophilicity : Aromatic substituents (e.g., chlorophenyl) enhance membrane permeability but may reduce metabolic stability due to cytochrome P450 interactions .

Stereochemical Considerations :

- The (1R,2R) configuration is shared among several analogs, suggesting a preference for this enantiomeric form in synthesis and applications, possibly due to enhanced target binding or reduced off-target effects .

Synthetic Utility: Allyloxy and triazolyl derivatives highlight the versatility of cyclopentanol scaffolds for post-synthetic modifications, enabling applications in drug discovery and materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.